![molecular formula C21H22Cl2N2O4S B3411252 (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903254-16-0](/img/structure/B3411252.png)
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Overview
Description
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as DPA-M, is a synthetic compound that has been widely used in scientific research applications. DPA-M is a spirocyclic compound that belongs to the class of spiroketals and is known for its potent biological activity.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. It has also been shown to protect neurons from oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages as a research tool. It is a potent and selective inhibitor of certain enzymes and proteins, making it an ideal tool for studying the biological pathways in which these molecules are involved. However, (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone also has several limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. Additionally, it may have off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. One area of interest is the development of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone analogs with improved biological activity and selectivity. Another area of interest is the investigation of the potential of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and its potential as a research tool.
Conclusion:
In conclusion, (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has been widely used in scientific research for its potent biological activity. It has been found to possess antitumor, antiviral, and antibacterial properties, as well as significant neuroprotective effects. While (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages as a research tool, it also has limitations that must be taken into account. Further research is needed to fully understand the potential of (2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone as a therapeutic agent and as a research tool.
Scientific Research Applications
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been extensively used in scientific research for its wide range of biological activities. It has been found to possess potent antitumor, antiviral, and antibacterial properties. It has also been shown to have significant neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4S/c1-15-2-5-17(6-3-15)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)18-7-4-16(22)14-19(18)23/h2-7,14H,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQWRDHXMUZUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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